LCZ-696

Descripción general

Descripción

Entresto es un medicamento de combinación de dosis fija utilizado principalmente para el tratamiento de la insuficiencia cardíaca. Contiene dos ingredientes activos: sacubitril, un inhibidor de la neprilisina, y valsartán, un bloqueador del receptor de la angiotensina II. Esta combinación está diseñada para mejorar la capacidad del corazón para bombear sangre y reducir el riesgo de muerte cardiovascular y hospitalización en pacientes con insuficiencia cardíaca crónica .

Rutas de síntesis y condiciones de reacción:

Sacubitril: La síntesis de sacubitril implica múltiples pasos, comenzando con la preparación de los compuestos intermedios. Los pasos clave incluyen la formación de la estructura central a través de reacciones de ciclización y modificaciones posteriores del grupo funcional para lograr las propiedades farmacológicas deseadas.

Valsartán: La síntesis de valsartán implica la condensación de la amina apropiada con un derivado de tetrazol, seguida de ciclización y modificaciones posteriores del grupo funcional.

Métodos de producción industrial:

- La producción industrial de Entresto implica la síntesis a gran escala de sacubitril y valsartán, seguida de su combinación en proporciones específicas para formar el producto final. El proceso incluye rigurosas medidas de control de calidad para garantizar la pureza y la eficacia del medicamento .

Tipos de reacciones:

Oxidación: El sacubitril y el valsartán pueden sufrir reacciones de oxidación en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar grupos funcionales específicos dentro de las moléculas.

Sustitución: Ambos compuestos pueden sufrir reacciones de sustitución, donde átomos o grupos específicos son reemplazados por otros para lograr las propiedades químicas deseadas.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Agentes halogenantes, nucleófilos.

Principales productos formados:

Aplicaciones Científicas De Investigación

Entresto tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la medicina y la farmacología:

Química: Investigación sobre la síntesis y modificación de sacubitril y valsartán para desarrollar nuevos derivados con propiedades mejoradas.

Biología: Estudios sobre los efectos biológicos de Entresto en las vías celulares y moleculares involucradas en la insuficiencia cardíaca.

Medicina: Ensayos clínicos y estudios para evaluar la eficacia y seguridad de Entresto en el tratamiento de la insuficiencia cardíaca y otras afecciones cardiovasculares.

Industria: Desarrollo de nuevas formulaciones y métodos de administración para mejorar la biodisponibilidad y el cumplimiento del paciente de Entresto .

Mecanismo De Acción

Entresto ejerce sus efectos a través de un doble mecanismo de acción:

Sacubitril: Inhibe la neprilisina, una enzima responsable de la degradación de los péptidos natriuréticos. Esta inhibición conduce a niveles elevados de péptidos natriuréticos, que promueven la vasodilatación, la natriuresis y la diuresis.

Valsartán: Bloquea el receptor de la angiotensina II, previniendo los efectos vasoconstrictores y secretores de aldosterona de la angiotensina II. .

Compuestos similares:

Enalapril: Un inhibidor de la enzima convertidora de angiotensina utilizado para tratar la hipertensión y la insuficiencia cardíaca.

Valsartán: Un bloqueador del receptor de la angiotensina II utilizado solo o en combinación con otros medicamentos para tratar la hipertensión y la insuficiencia cardíaca.

Carvedilol: Un bloqueador beta no selectivo utilizado para tratar la insuficiencia cardíaca y la hipertensión.

Unicidad de Entresto:

- Entresto es único debido a su combinación de sacubitril y valsartán, que se dirigen a dos vías complementarias involucradas en la insuficiencia cardíaca. Este doble mecanismo de acción proporciona un enfoque más completo para el manejo de la insuficiencia cardíaca en comparación con otros medicamentos que solo se dirigen a una vía .

Análisis Bioquímico

Biochemical Properties

LCZ696 acts by inhibiting both the angiotensin receptor and the enzyme responsible for the breakdown of natriuretic peptides (neprilysin) . After ingestion, LCZ696 delivers systemic exposure to sacubitril (AHU377), a neprilysin inhibitor pro-drug, and valsartan, an angiotensin receptor blocker (ARB). Sacubitril gets rapidly metabolized by non-specific esterases to the active neprilysin inhibitor LBQ657 .

Cellular Effects

LCZ696 has been shown to exert beneficial effects on hypertensive or heart failure patients . It reduces the risk of cardiovascular death and heart failure hospitalization . In addition, LCZ696 ameliorates cardiac hypertrophy and inflammation, coronary arterial remodeling, and vascular endothelial dysfunction .

Molecular Mechanism

LCZ696 has a unique mode of action that targets both the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptides system (NPS) . It enhances the protective neurohormonal systems of the heart (NP system) while simultaneously suppressing the effects of the overactive RAAS .

Temporal Effects in Laboratory Settings

In an 8-week, multicenter, open-label study, LCZ696 was evaluated for the first time in patients with severe hypertension . The LCZ696-based regimen was generally well-tolerated and could present a treatment option for severe hypertension in patients, especially in reducing systolic blood pressure and pulse pressure .

Dosage Effects in Animal Models

In animal models, LCZ696 has shown to exert more beneficial effects than conventional renin-angiotensin system blockers . It ameliorates high-salt-induced hypertension and cardiovascular injury more than valsartan alone .

Metabolic Pathways

LCZ696 is involved in the regulation of the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptides system (NPS) . It enhances the protective neurohormonal systems of the heart (NP system) while simultaneously suppressing the effects of the overactive RAAS .

Transport and Distribution

After oral administration, LCZ696 delivers systemic exposure to sacubitril (AHU377), a neprilysin inhibitor pro-drug, and valsartan, an angiotensin receptor blocker (ARB) . Sacubitril gets rapidly metabolized by non-specific esterases to the active neprilysin inhibitor LBQ657 .

Subcellular Localization

Given its role in inhibiting the angiotensin receptor and the enzyme responsible for the breakdown of natriuretic peptides (neprilysin), it can be inferred that it interacts with these targets at their respective locations within the cell .

Comparación Con Compuestos Similares

Enalapril: An angiotensin-converting enzyme inhibitor used for treating hypertension and heart failure.

Valsartan: An angiotensin II receptor blocker used alone or in combination with other medications for treating hypertension and heart failure.

Carvedilol: A non-selective beta-blocker used for treating heart failure and hypertension.

Uniqueness of Entresto:

- Entresto is unique due to its combination of sacubitril and valsartan, which target two complementary pathways involved in heart failure. This dual mechanism of action provides a more comprehensive approach to managing heart failure compared to other medications that target only one pathway .

Propiedades

IUPAC Name |

hexasodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C24H29N5O3.2C24H29NO5.6Na.5H2O/c2*1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;;;;;;;;;;;/h2*6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H2,25,26,27,28,31,32);2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);;;;;;;5*1H2/q;;;;6*+1;;;;;/p-6/t2*22-;2*17-,21+;;;;;;;;;;;/m0011.........../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASXKEGREHRXDL-CAWNUZPDSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)C(C(C)C)C(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=N[N-]3)[C@@H](C(C)C)C(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H120N12Na6O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1916.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936623-90-4 | |

| Record name | Sacubitril mixture with valsartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936623904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trisodium (3-(1-biphenyl-4-ylmethyl-3-ethoxycarbonyl-1-butylcarbamoyl)propionate-3'-methyl-2'-(pentanoyl(2'-(tetrazol-5-ylate)biphenyl-4'-ylmethyl)amino)butyrate) hemipentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SACUBITRIL VALSARTAN SODIUM HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB8FT61183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

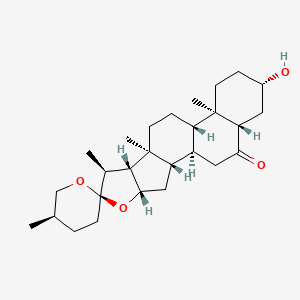

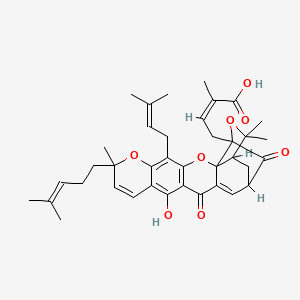

![11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione](/img/structure/B1674583.png)